molecular formula C69H111N23O16S B12470319 H-DL-Gln-DL-Arg-DL-Pro-DL-Arg-DL-Leu-DL-Ser-DL-His-DL-Lys-Gly-DL-Pro-DL-Met-DL-Pro-DL-Phe-OH

H-DL-Gln-DL-Arg-DL-Pro-DL-Arg-DL-Leu-DL-Ser-DL-His-DL-Lys-Gly-DL-Pro-DL-Met-DL-Pro-DL-Phe-OH

Cat. No.: B12470319
M. Wt: 1550.8 g/mol
InChI Key: XXCCRHIAIBQDPX-UHFFFAOYSA-N
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Description

The compound H-DL-Gln-DL-Arg-DL-Pro-DL-Arg-DL-Leu-DL-Ser-DL-His-DL-Lys-Gly-DL-Pro-DL-Met-DL-Pro-DL-Phe-OH is a synthetic peptide composed of a sequence of amino acids Each amino acid in the sequence is in its DL form, indicating that it contains both D- and L- isomers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Gln-DL-Arg-DL-Pro-DL-Arg-DL-Leu-DL-Ser-DL-His-DL-Lys-Gly-DL-Pro-DL-Met-DL-Pro-DL-Phe-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing chain.

    Repetition: Steps 2 and 3 are repeated until the desired sequence is achieved.

    Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this peptide may involve automated peptide synthesizers that can handle large-scale synthesis. The use of high-performance liquid chromatography (HPLC) is common for purification, ensuring the final product is of high purity.

Chemical Reactions Analysis

Types of Reactions

H-DL-Gln-DL-Arg-DL-Pro-DL-Arg-DL-Leu-DL-Ser-DL-His-DL-Lys-Gly-DL-Pro-DL-Met-DL-Pro-DL-Phe-OH: can undergo various chemical reactions, including:

    Oxidation: The methionine residue can be oxidized to methionine sulfoxide.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other residues to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Amino acid derivatives and coupling agents like HBTU or DIC are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.

Scientific Research Applications

H-DL-Gln-DL-Arg-DL-Pro-DL-Arg-DL-Leu-DL-Ser-DL-His-DL-Lys-Gly-DL-Pro-DL-Met-DL-Pro-DL-Phe-OH: has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications in treating diseases related to peptide dysfunction.

    Industry: Utilized in the development of peptide-based materials and biotechnological applications.

Mechanism of Action

The mechanism of action of H-DL-Gln-DL-Arg-DL-Pro-DL-Arg-DL-Leu-DL-Ser-DL-His-DL-Lys-Gly-DL-Pro-DL-Met-DL-Pro-DL-Phe-OH involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context in which the peptide is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of H-DL-Gln-DL-Arg-DL-Pro-DL-Arg-DL-Leu-DL-Ser-DL-His-DL-Lys-Gly-DL-Pro-DL-Met-DL-Pro-DL-Phe-OH lies in its specific sequence and the presence of both D- and L- isomers, which can impart unique structural and functional properties compared to other peptides.

Properties

Molecular Formula

C69H111N23O16S

Molecular Weight

1550.8 g/mol

IUPAC Name

2-[[1-[2-[[1-[2-[[6-amino-2-[[2-[[2-[[2-[[5-(diaminomethylideneamino)-2-[[1-[5-(diaminomethylideneamino)-2-[(2,5-diamino-5-oxopentanoyl)amino]pentanoyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C69H111N23O16S/c1-39(2)32-47(86-58(98)44(17-9-26-78-68(73)74)83-63(103)52-20-12-29-91(52)65(105)45(18-10-27-79-69(75)76)84-56(96)42(71)22-23-54(72)94)59(99)89-50(37-93)61(101)87-48(34-41-35-77-38-81-41)60(100)82-43(16-7-8-25-70)57(97)80-36-55(95)90-28-11-19-51(90)62(102)85-46(24-31-109-3)66(106)92-30-13-21-53(92)64(104)88-49(67(107)108)33-40-14-5-4-6-15-40/h4-6,14-15,35,38-39,42-53,93H,7-13,16-34,36-37,70-71H2,1-3H3,(H2,72,94)(H,77,81)(H,80,97)(H,82,100)(H,83,103)(H,84,96)(H,85,102)(H,86,98)(H,87,101)(H,88,104)(H,89,99)(H,107,108)(H4,73,74,78)(H4,75,76,79)

InChI Key

XXCCRHIAIBQDPX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCCN)C(=O)NCC(=O)N2CCCC2C(=O)NC(CCSC)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C5CCCN5C(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)N

Origin of Product

United States

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